3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in the regulation of many cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .
Mode of Action
This compound interacts with its targets, the protein kinases, by addressing the ATP-binding pocket . The ATP-binding pocket is a region on the protein kinase where ATP (adenosine triphosphate) usually binds. By binding to this pocket, this compound inhibits the activity of the protein kinase, preventing the phosphorylation process .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways include those involved in cell cycle progression, apoptosis, transcription, and viral infections . The exact downstream effects depend on the specific protein kinase being inhibited and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are the inhibition of protein kinase activity and the subsequent alteration of various cellular processes. This can lead to changes in cell cycle progression, apoptosis, transcription, and viral infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and biological factors like the presence of specific transport proteins in the body, can also affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the Miyaura borylation reaction, where the brominated starting material is treated with PdCl2(dppf) and KOAc in 1,4-dioxane, and the chlorinated starting material is treated with Pd2(dba)3, tricyclohexylphosphine, and KOAc in 1,2-dimethoxyethane under microwave conditions at 150°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like DMF or toluene are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Comparison with Similar Compounds
- 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-phenylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Comparison: Compared to its analogs, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazole and pyrimidine ring system with bromine and chlorine substituents at the 3 and 5 positions, respectively. Its molecular formula is with a molecular weight of approximately 232.47 g/mol. The unique arrangement of halogens contributes to its reactivity and biological interactions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. Notably, studies have demonstrated its inhibitory effects on Pim-1 kinase, which is crucial for regulating cell growth and survival in cancer .
Table 1: Inhibition Potency Against Kinases
Compound | Target Kinase | IC50 (μM) |
---|---|---|
This compound | Pim-1 | <1 |
Selected derivatives | Flt-3 | <2 |
Other derivatives | TRKC | <2 |
The compound's derivatives are being explored for their potential as dual inhibitors against multiple kinases, enhancing their therapeutic efficacy in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound and its derivatives have shown potential antimicrobial effects. Although further studies are required to fully elucidate these properties, initial findings suggest activity against various pathogens .
The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors that play critical roles in cellular processes:
- Kinase Inhibition : The compound has been identified as an inhibitor of Adaptor Associated Kinase 1 (AAK1) , which is implicated in endocytosis and synaptic vesicle recycling. This inhibition can disrupt cellular signaling pathways that promote tumor growth .
- Cell Cycle Arrest : By inhibiting key kinases like Pim-1, the compound can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that this compound effectively induced apoptosis in T47D human breast cancer cells through inhibition of tubulin polymerization .
- Pim-1 Targeting : Another investigation focused on the optimization of pyrazolo[1,5-a]pyrimidines for selective inhibition of Pim-1, revealing that structural modifications could enhance potency .
Properties
IUPAC Name |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBSUPWYUVHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670420 | |
Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960613-96-1 | |
Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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